molecular formula C19H22N2O2 B11420298 2-(Adamantan-1-YL)-N-(1,2-benzoxazol-3-YL)acetamide

2-(Adamantan-1-YL)-N-(1,2-benzoxazol-3-YL)acetamide

Cat. No.: B11420298
M. Wt: 310.4 g/mol
InChI Key: PUXXNELAWMFWPS-UHFFFAOYSA-N
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Description

2-(Adamantan-1-YL)-N-(1,2-benzoxazol-3-YL)acetamide is a synthetic organic compound that combines the adamantane structure with a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Adamantan-1-YL)-N-(1,2-benzoxazol-3-YL)acetamide typically involves the following steps:

    Formation of the Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.

    Coupling with Benzoxazole: The functionalized adamantane is then coupled with a benzoxazole derivative under suitable conditions, often using a coupling reagent like EDCI or DCC.

    Acetylation: The final step involves acetylation to form the acetamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(Adamantan-1-YL)-N-(1,2-benzoxazol-3-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to introduce hydroxyl or ketone groups.

    Reduction: Reduction reactions can be used to modify the benzoxazole ring or the acetamide linkage.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include KMnO4, CrO3, and PCC.

    Reduction: Reducing agents such as LiAlH4 or NaBH4 can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety might yield adamantanone derivatives, while substitution on the benzoxazole ring could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Adamantan-1-YL)-N-(1,2-benzoxazol-3-YL)acetamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The adamantane moiety could provide stability and enhance binding affinity, while the benzoxazole ring might interact with specific amino acid residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    2-(Adamantan-1-YL)-N-(1,2-benzothiazol-3-YL)acetamide: Similar structure but with a benzothiazole ring instead of benzoxazole.

    2-(Adamantan-1-YL)-N-(1,2-benzimidazol-3-YL)acetamide: Contains a benzimidazole ring.

    2-(Adamantan-1-YL)-N-(1,2-benzofuranyl-3-YL)acetamide: Features a benzofuran ring.

Uniqueness

2-(Adamantan-1-YL)-N-(1,2-benzoxazol-3-YL)acetamide is unique due to the combination of the adamantane and benzoxazole structures, which can impart specific chemical and biological properties. The adamantane moiety is known for its rigidity and stability, while the benzoxazole ring can participate in various interactions, making this compound versatile for different applications.

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

2-(1-adamantyl)-N-(1,2-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C19H22N2O2/c22-17(20-18-15-3-1-2-4-16(15)23-21-18)11-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14H,5-11H2,(H,20,21,22)

InChI Key

PUXXNELAWMFWPS-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=NOC5=CC=CC=C54

Origin of Product

United States

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